
Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a chemical compound known for its unique structure and properties. It contains a pyrazole ring substituted with a cyano group and a trifluoromethyl group on the phenyl ring, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-cyano-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include amines, oxides, and various substituted derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in enhancing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the cyano and trifluoromethyl groups significantly influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H8F3N3O2 |
|---|---|
Poids moléculaire |
295.22 g/mol |
Nom IUPAC |
methyl 1-[4-cyano-3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H8F3N3O2/c1-21-12(20)9-6-18-19(7-9)10-3-2-8(5-17)11(4-10)13(14,15)16/h2-4,6-7H,1H3 |
Clé InChI |
VGDUWMSGJILNJW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(N=C1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



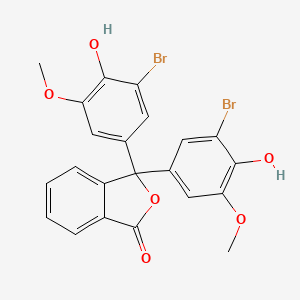
![N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12905347.png)

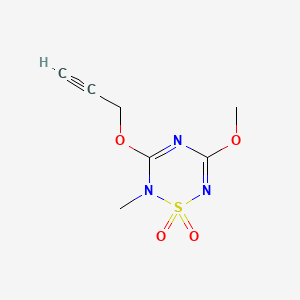

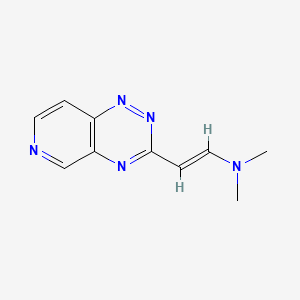

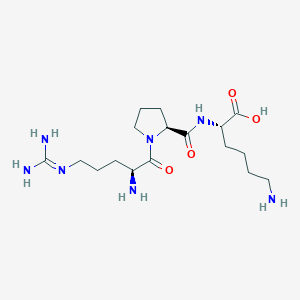
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
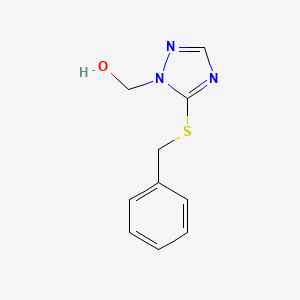
![5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12905389.png)
![2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12905392.png)
